1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine
Overview
Description
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine is an organic compound with a complex structure that includes bromine, fluorine, and an amine group
Preparation Methods
The synthesis of 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine typically involves multiple steps. One common method starts with the preparation of 3-bromo-5-fluorophenol, which is then subjected to further chemical reactions to introduce the amine and methyl groups. The reaction conditions often involve the use of reagents such as sodium hydroxide and various solvents to facilitate the reactions .
Chemical Reactions Analysis
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine can be compared with similar compounds such as 3-bromo-5-fluorophenol and other halogenated phenylamines. These compounds share similar structural features but differ in their specific functional groups and chemical properties. The presence of both bromine and fluorine in this compound makes it unique and potentially more versatile in certain applications .
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6,10H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVNHNNPUJNRCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC(=C1)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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